molecular formula C18H14O2 B592917 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol CAS No. 193892-33-0

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Cat. No.: B592917
CAS No.: 193892-33-0
M. Wt: 262.308
InChI Key: NRNGMUBGJNCBDO-MSOLQXFVSA-N
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Description

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a chiral organic compound with two stereogenic centers. This compound is notable for its unique structural features, which include a phenyl group and a dihydroacenaphthylene moiety. The absolute configuration of the stereogenic centers is denoted by the (1R,2S) notation according to the Cahn-Ingold-Prelog rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves asymmetric catalytic reactions. One common method includes the asymmetric hydrogenation of a precursor compound using chiral catalysts. The reaction conditions often involve mild temperatures and pressures to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, acids, and bases are frequently used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

Uniqueness

Compared to similar compounds, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its specific structural features and stereochemistry

Properties

IUPAC Name

(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNGMUBGJNCBDO-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773122
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193892-33-0
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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